
tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group is used as a protecting group for amines in organic synthesis . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Molecular Structure Analysis
The molecular structure of such compounds often involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Chemical Reactions Analysis
The chemical reactions involving such compounds often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Applications De Recherche Scientifique
Synthesis of Specific Compounds
- An efficient synthesis method for a compound starting from oxoacetic acid monohydrate was developed, utilizing tert-butoxycarbonyl as a key intermediate. This method highlights the role of tert-butoxycarbonyl in the synthesis of complex organic molecules (Vaid et al., 2013).
Chiral Glycine Derivative Synthesis
- A chiral glycine derivative, relevant for the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters, utilizes tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate. This demonstrates the compound's utility in producing specialized amino acids (Hoffmann & Seebach, 1997).
Dynamic Kinetic Resolution
- The compound was used as a chiral auxiliary in dynamic kinetic resolution, a process important in synthesizing biologically active compounds. This underscores its role in stereoselective organic synthesis (Kubo et al., 1997).
Synthesis of Natural Product Biotin
- It served as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This indicates its significance in the synthesis of essential biological compounds (Qin et al., 2014).
Novel Synthesis Approaches
- The compound was involved in novel synthesis approaches for creating new types of cyclic amino acids, showcasing its versatility in organic synthesis methods (Hao et al., 2000).
Chemical Conversion Studies
- It was used in chemical conversion studies, such as converting the 4-carboxamide group of certain compounds, highlighting its role in facilitating complex chemical transformations (Kojima et al., 2000).
Enantioselective Synthesis
- The compound played a role in enantioselective synthesis of neuroexcitant analogues, indicating its importance in the preparation of specific, biologically active molecules (Pajouhesh & Curry, 1998).
Use as a Chiral Auxiliary
- It was used as a chiral auxiliary in dipeptide synthesis, showing its utility in peptide chemistry (Studer et al., 1995).
Activation of Carboxylic Acids
- The compound facilitated the activation of carboxylic acids as active esters, an important step in the synthesis of various organic compounds (Basel & Hassner, 2002).
Alkoxide Anion Triggered Group Migration
- It was involved in N→O tert-butyloxycarbonyl (Boc) group migration studies, a unique chemical process (Xue & Silverman, 2010).
Mécanisme D'action
Target of Action
It is known that tert-butyl esters, such as this compound, are often used in peptide synthesis . They are typically used as protected forms of amino acids, which suggests that their targets could be enzymes or receptors that interact with these amino acids.
Mode of Action
The compound acts as a protected form of an amino acid in peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino part of the amino acid, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions when the desired reactions have taken place .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the compound’s action is the formation of dipeptides in peptide synthesis . The compound, acting as a protected form of an amino acid, allows for controlled peptide synthesis, preventing unwanted reactions from occurring .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability and reactivity can be influenced by the pH of the environment, as the Boc group is removed under acidic conditions .
Safety and Hazards
Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups . To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Orientations Futures
To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Propriétés
IUPAC Name |
tert-butyl 4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZFTGHOVFXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)
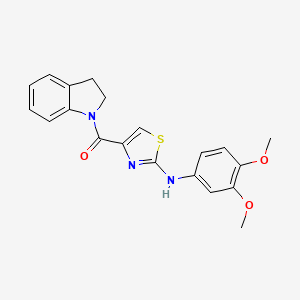

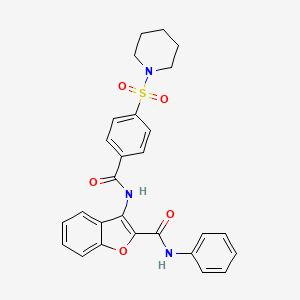
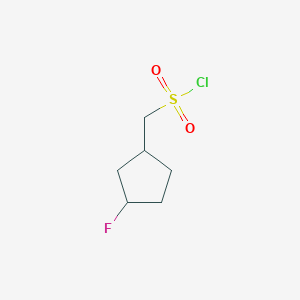
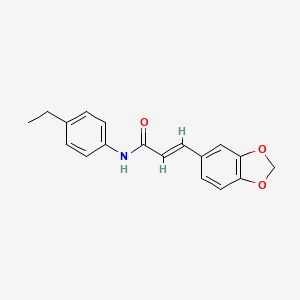
![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)
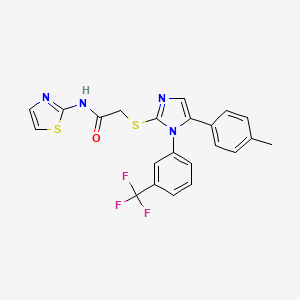

![[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2842754.png)